Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone
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Overview
Description
Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a cyclopropyl group and a phenyl group substituted with a pyrrolidinomethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with a pyrrolidinomethyl-substituted benzene derivative. One common method includes the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with 2-(pyrrolidinomethyl)benzoyl chloride under anhydrous conditions to yield the desired ketone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring
Scientific Research Applications
Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and pyrrolidinomethyl groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile .
Comparison with Similar Compounds
Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone can be compared with other similar compounds, such as:
- Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone
- 2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone
- 4-Bromo-3-fluoro-4’-piperidinomethyl benzophenone
These compounds share structural similarities but differ in the substituents on the phenyl ring or the cycloalkyl group attached to the carbonyl carbon. The unique combination of the cyclopropyl and pyrrolidinomethyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
cyclopropyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-2,5-6,12H,3-4,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQWGBNVTNPUQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643676 |
Source
|
Record name | Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-15-0 |
Source
|
Record name | Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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